molecular formula C15H21NO B157987 3,5-Di-tert-butyl-4-hydroxybenzonitrile CAS No. 1988-88-1

3,5-Di-tert-butyl-4-hydroxybenzonitrile

Cat. No.: B157987
CAS No.: 1988-88-1
M. Wt: 231.33 g/mol
InChI Key: AKXIIOLURNATOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Di-tert-butyl-4-hydroxybenzonitrile is an organic compound with the molecular formula C15H21NO. It is a crystalline powder that appears light yellow in color. This compound is known for its stability and is used in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Di-tert-butyl-4-hydroxybenzonitrile can be synthesized through several methods. One common method involves the reaction of 3,5-di-tert-butylphenol with cyanogen bromide in the presence of a base. The reaction typically occurs under mild conditions and yields the desired product with high purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure consistent quality and yield. The compound is then purified through crystallization and filtration .

Chemical Reactions Analysis

Types of Reactions

3,5-Di-tert-butyl-4-hydroxybenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines.

    Substitution: Ethers and esters.

Scientific Research Applications

3,5-Di-tert-butyl-4-hydroxybenzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Di-tert-butyl-4-hydroxybenzonitrile involves its interaction with various molecular targets. The compound can act as an antioxidant by donating hydrogen atoms to neutralize free radicals. This activity is mediated through the stabilization of the phenolic hydroxyl group, which prevents oxidative damage to cells and tissues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Di-tert-butyl-4-hydroxybenzonitrile is unique due to its combination of stability and reactivity. The presence of both tert-butyl groups and a nitrile group provides distinct chemical properties that make it valuable in various applications .

Properties

IUPAC Name

3,5-ditert-butyl-4-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO/c1-14(2,3)11-7-10(9-16)8-12(13(11)17)15(4,5)6/h7-8,17H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKXIIOLURNATOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90173636
Record name Benzonitrile, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90173636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1988-88-1
Record name Benzonitrile, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001988881
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1988-88-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226258
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzonitrile, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90173636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 3,5-Di-tert-butyl-4-hydroxy-benzaldehyde oxime (3.0 grams, 8.4 mmole) in acetic anhydride (6 ml) was was refluxed for 2 hours. The mixture was cooled to 0° C. and saturated sodium hydrogencarbonate was added. The mixture was extracted with methylene chloride. The combined extracts were washed with saturated NaHCO3, dried over Na2SO4, filtered, and concentrated to give a solid. This was dissolved in diethyl ether and extracted with 1 N sodium hydroxide which was then acidified to pH 1 and extracted with ethyl acetate. The extract was dried and concentrated to a yellow solid which was recrystalized from ethyl acetate/hexane to give white crystals (1.05 g). MW 231; MS (m/e) 249 (M++NH4+).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Di-tert-butyl-4-hydroxybenzonitrile
Reactant of Route 2
Reactant of Route 2
3,5-Di-tert-butyl-4-hydroxybenzonitrile
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3,5-Di-tert-butyl-4-hydroxybenzonitrile
Reactant of Route 4
Reactant of Route 4
3,5-Di-tert-butyl-4-hydroxybenzonitrile
Reactant of Route 5
Reactant of Route 5
3,5-Di-tert-butyl-4-hydroxybenzonitrile
Reactant of Route 6
Reactant of Route 6
3,5-Di-tert-butyl-4-hydroxybenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.